N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4S/c1-14-9-10-16(23)21-20(14)24-22(30-21)25(12-15-6-5-11-28-15)19(26)13-29-18-8-4-3-7-17(18)27-2/h3-4,7-10,15H,5-6,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUYJTHEXDINQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3CCCO3)C(=O)COC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, a methoxyphenoxy group, and a tetrahydrofuran moiety. The molecular formula is , with a molecular weight of approximately 368.88 g/mol. The presence of chlorine and methoxy groups is critical for its biological activity.
Anticancer Activity
Research has indicated that compounds with similar structural frameworks exhibit notable anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit tumor cell proliferation through various mechanisms:
- Cell Line Studies : Compounds similar to this compound have been tested against several cancer cell lines such as A549 (lung cancer) and C6 (glioma). The MTT assay demonstrated significant cytotoxic effects, leading to apoptosis in treated cells .
- Mechanism of Action : Preliminary studies suggest that the compound may inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism is common among many anticancer agents derived from thiazole and benzothiazole .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Similar benzothiazole derivatives have been evaluated for their effectiveness against various bacterial strains:
| Compound Name | Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzothiazole Derivative A | Moderate | 0.32 μM |
| Benzothiazole Derivative B | Significant | 0.08 μM |
These findings indicate that modifications in the structure can enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives. The incorporation of the methoxy and tetrahydrofuran groups is crucial for enhancing solubility and bioavailability.
Synthetic Route Example
- Formation of Benzothiazole Core : Reaction of 7-chloro-4-methylbenzo[d]thiazol with appropriate electrophiles.
- Methoxy Group Introduction : Methylation using methyl iodide in the presence of a base.
- Tetrahydrofuran Integration : Alkylation with tetrahydrofuran derivatives to form the final acetamide structure.
Case Studies
- Study on Anticancer Effects : A study evaluated the anticancer effects of a series of thiazole derivatives, including our compound, showing that the introduction of specific substituents significantly altered their potency against various cancer cell lines .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties, revealing that compounds with higher lipophilicity exhibited better activity against resistant bacterial strains .
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of benzothiazole derivatives, characterized by a complex structure that includes:
- Benzothiazole core : Known for diverse biological activities.
- Chloro and methoxy substituents : These groups enhance its biological activity.
- Tetrahydrofuran moiety : This component contributes to the compound's solubility and interaction with biological targets.
Antimicrobial Activity
Research indicates that N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide exhibits notable antimicrobial properties. In vitro studies show its effectiveness against various bacterial strains, which is crucial in addressing antibiotic resistance.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be developed into new antimicrobial agents, particularly for treating infections caused by resistant strains.
Anticancer Activity
The compound has also shown promise in anticancer research. Studies involving various cancer cell lines indicate that it possesses cytotoxic effects, making it a candidate for further development as an anticancer drug.
Case Study Example :
In a study focusing on breast cancer cell lines (MCF7), derivatives of benzothiazole were evaluated for their anticancer activity. The results demonstrated that compounds similar to this compound exhibited significant cytotoxicity, highlighting the potential for this compound in cancer therapeutics .
Synthesis and Production Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol.
- Substitution Reactions : Incorporation of the methoxy and tetrahydrofuran groups is done via nucleophilic substitutions.
- Amidation : The final step involves coupling reactions to form the amide bond with appropriate carboxylic acid derivatives.
Material Science Applications
Beyond medicinal chemistry, this compound may have applications in materials science, particularly in the development of supramolecular structures. Its unique chemical properties allow it to participate in various interactions that can be harnessed for creating novel materials.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
Table 1: Hydrolysis Reactions
-
Mechanistic Insight : Acidic conditions protonate the amide oxygen, increasing electrophilicity of the carbonyl carbon for nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate .
Nucleophilic Substitution at the 7-Chloro Position
The electron-deficient benzothiazole ring facilitates nucleophilic substitution at the 7-chloro position.
Table 2: Substitution Reactions
| Nucleophile | Conditions | Products | Reference Analogue |
|---|---|---|---|
| Hydroxide | K₂CO₃, DMF, 80°C | 7-Hydroxy-4-methylbenzo[d]thiazol-2-yl analog | |
| Amines | NH₃ (g), sealed tube, 120°C | 7-Amino-substituted derivative |
-
Steric Considerations : The methyl group at position 4 may slightly hinder substitution kinetics compared to unsubstituted analogs .
Demethylation of the Methoxyphenoxy Group
The 2-methoxyphenoxy group undergoes demethylation under strong acidic or Lewis acidic conditions.
Table 3: Demethylation Reactions
| Conditions | Reagents | Products | Reference Analogue |
|---|---|---|---|
| Lewis Acid-Mediated | BBr₃, CH₂Cl₂, −78°C | 2-(2-Hydroxyphenoxy)acetamide derivative | |
| Acidic Hydrolysis | HBr (48%), acetic acid | Same as above |
-
Product Stability : The resulting catechol derivative may oxidize in air, necessitating inert atmospheres for isolation.
Oxidation of the Tetrahydrofuran Ring
The THF ring is prone to oxidative ring-opening, particularly under strong oxidizing conditions.
Table 4: Oxidation Reactions
| Oxidizing Agent | Conditions | Products | Reference Analogue |
|---|---|---|---|
| mCPBA | CHCl₃, 25°C | γ-Butyrolactone derivative | |
| KMnO₄, H₂SO₄ | H₂O, 60°C | Succinic acid analog |
-
Mechanism : Oxidation proceeds via radical intermediates for mCPBA, while permanganate induces C-O bond cleavage.
Photochemical Reactivity
The benzothiazole and phenoxy chromophores may undergo photodegradation or rearrangement.
Table 5: Photoreactions
| Conditions | Outcomes | Reference Analogue |
|---|---|---|
| UV Light (254 nm), 48 hrs | Cleavage of acetamide or ether bonds | |
| Visible Light, O₂ | Formation of quinone derivatives |
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) of analogous compounds suggests decomposition above 200°C, primarily involving acetamide cleavage and THF ring degradation .
Q & A
Q. What are the optimal synthetic routes for N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide?
Methodological Answer: The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. Key steps include:
- Amide bond formation : Reacting 7-chloro-4-methylbenzo[d]thiazol-2-amine with activated acetamide intermediates under anhydrous conditions (e.g., using DMF as a solvent at 60–80°C) .
- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to prevent side reactions during N-alkylation of the tetrahydrofuran-methyl group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the final product, achieving yields of 21–33% .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm substituent positions. For example, the methoxyphenoxy group shows aromatic protons at δ 6.8–7.2 ppm and a singlet for the methoxy group at δ 3.8 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z ~470–500) and fragmentation patterns .
- Elemental analysis : Validate purity by comparing calculated vs. experimental C/H/N percentages (e.g., C: 60.07% calculated vs. 60.87% observed) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while dichloromethane minimizes side reactions during coupling steps .
- Catalyst screening : Use Pd(PPh3)4 for Suzuki-Miyaura couplings or DMAP for acylations to accelerate reaction rates .
- Temperature control : Lower temperatures (0–5°C) reduce decomposition during sensitive steps (e.g., nitro group reduction) .
Q. How can researchers address low yields in the final coupling step?
Methodological Answer:
- Byproduct analysis : Use TLC or HPLC to identify unreacted starting materials or hydrolyzed intermediates. Adjust stoichiometry (1.2–1.5 eq of amine) to drive reactions to completion .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 30 min) while maintaining yield .
- Protecting group alternatives : Replace Boc with acetyl groups for easier deprotection under milder conditions (e.g., HCl/dioxane) .
Q. What strategies are recommended for designing biological activity assays?
Methodological Answer:
- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., benzo[d]thiazole derivatives show kinase inhibition) .
- In vitro assays :
- Enzyme inhibition : Measure IC50 via fluorescence polarization (FP) assays .
- Cellular uptake : Use radiolabeled (3H) or fluorescently tagged analogs to track intracellular accumulation .
- Molecular docking : Perform in silico studies with AutoDock Vina to predict binding modes to ATP-binding pockets .
Q. How should researchers resolve contradictions in structural or analytical data?
Methodological Answer:
- X-ray crystallography : Resolve ambiguous NMR assignments (e.g., distinguishing thiazole vs. thiadiazole rings) .
- Isotopic labeling : Synthesize 13C-labeled analogs to confirm carbon connectivity in complex regions (e.g., tetrahydrofuran-methyl group) .
- Cross-validation : Compare experimental MS/MS fragmentation with computational tools (e.g., Mass Frontier) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
